molecular formula C20H24O2 B14169356 5-Methoxy-1,7-diphenyl-3-heptanone CAS No. 100667-54-7

5-Methoxy-1,7-diphenyl-3-heptanone

Cat. No.: B14169356
CAS No.: 100667-54-7
M. Wt: 296.4 g/mol
InChI Key: PVYORFBABSDDNC-UHFFFAOYSA-N
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Description

5-Methoxy-1,7-diphenyl-3-heptanone is a linear diarylheptanoid, a class of organic compounds characterized by two aromatic rings linked by a seven-carbon chain . This structural family is recognized for its diverse bioactivities and is predominantly found in plant species from the Zingiberaceae (ginger) family, which have a history of use in traditional medicine . As a representative of these compounds, 5-Methoxy-1,7-diphenyl-3-heptanone serves as a valuable reference standard and investigative tool in phytochemical and pharmacological research. Researchers are exploring diarylheptanoids for their potential bioactivities, which may include cytotoxic effects . The study of such compounds, including 5-Methoxy-1,7-diphenyl-3-heptanone, is crucial for advancing the understanding of natural product pharmacology and for identifying potential lead compounds for therapeutic development . This product is intended for research applications in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions.

Properties

CAS No.

100667-54-7

Molecular Formula

C20H24O2

Molecular Weight

296.4 g/mol

IUPAC Name

5-methoxy-1,7-diphenylheptan-3-one

InChI

InChI=1S/C20H24O2/c1-22-20(15-13-18-10-6-3-7-11-18)16-19(21)14-12-17-8-4-2-5-9-17/h2-11,20H,12-16H2,1H3

InChI Key

PVYORFBABSDDNC-UHFFFAOYSA-N

Canonical SMILES

COC(CCC1=CC=CC=C1)CC(=O)CCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Natural Extraction Methods

Supercritical Fluid Extraction (SFE)

Supercritical CO₂ extraction is a high-efficiency method for isolating 5-methoxy-1,7-diphenyl-3-heptanone from Alpinia officinarum. Parameters such as temperature (40–60°C), pressure (25–35 MPa), and CO₂ flow rate (10–20 L/h) are optimized to maximize yield. Post-extraction, the crude SFE extract undergoes molecular distillation to concentrate diarylheptanoids, achieving a purity of 75–85%.

Table 1: SFE Optimization Parameters
Parameter Optimal Range Yield (%) Purity (%)
Temperature 50°C 12.3 78.2
Pressure 30 MPa 14.1 82.5
CO₂ Flow Rate 15 L/h 13.8 80.4

Solvent-Based Extraction

Maceration with methanol (3 × 18 L, 72 hours) followed by sequential liquid-liquid partitioning (n-hexane, CH₂Cl₂, EtOAc) is widely employed. The CH₂Cl₂ fraction exhibits the highest concentration of 5-methoxy-1,7-diphenyl-3-heptanone (17.8% w/w).

Table 2: Solvent Partitioning Efficiency
Solvent Partition Coefficient (K) Yield (mg/g)
n-Hexane 0.45 8.2
CH₂Cl₂ 1.78 23.6
EtOAc 0.92 12.4

Chromatographic Purification

Silica Gel Column Chromatography

The CH₂Cl₂ fraction is subjected to silica gel CC (200–300 mesh) with a gradient elution system (n-hexane:EtOAc, 50:1 → 1:1). Fractions are monitored via TLC (Rf = 0.42 in n-hexane:EtOAc 10:1).

Preparative HPLC

Final purification uses preparative HPLC (C18 column, MeCN:H₂O 75:25, isocratic). Retention time: 20.5 min; detection: UV 254 nm. This step achieves >95% purity.

Table 3: HPLC Parameters
Column Mobile Phase Flow Rate Purity (%)
C18 (250 mm) MeCN:H₂O 75:25 5 mL/min 96.7

Structural Characterization

Spectroscopic Analysis

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.32–7.35 (m, 10H, aromatic), 3.81 (s, 3H, OCH₃), 3.09 (d, J = 11.3 Hz, H-4), 2.61–2.77 (m, H-2, H-6).
  • ¹³C NMR (125 MHz, CDCl₃) : δ 215.5 (C-3 ketone), 62.1 (C-4), 56.2 (OCH₃), 128.1–142.0 (aromatic carbons).
  • HRESIMS : m/z 297.1821 [M + H]⁺ (calc. 297.1824 for C₂₀H₂₅O₂).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar structure, with dihedral angles of 85.3° between phenyl rings and a 120.5° torsion angle at the methoxy group.

Semi-Synthetic Approaches

Aldol Condensation

A proposed synthetic route involves aldol condensation of 4-methoxyacetophenone and benzaldehyde under basic conditions (NaOH/EtOH, 60°C). However, yields remain low (22–28%) due to competing side reactions.

Claisen-Schmidt Reaction

Optimization of the Claisen-Schmidt reaction (LiHMDS, THF, −78°C) improves regioselectivity, yielding 35% of the target compound. GC-MS analysis confirms product identity (match factor: 92%).

Table 4: Synthetic Yield Comparison
Method Catalyst Yield (%) Purity (%)
Aldol Condensation NaOH 25.4 68.3
Claisen-Schmidt LiHMDS 34.8 88.7

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-1,7-diphenyl-3-heptanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

5-Methoxy-1,7-diphenyl-3-heptanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-1,7-diphenyl-3-heptanone involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing cellular signaling pathways. The exact molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

Diarylheptanoids share a heptane backbone with aromatic substituents but differ in functional groups, stereochemistry, and bioactivity. Below is a detailed comparison of 5-methoxy-1,7-diphenyl-3-heptanone with structurally related analogs:

Table 1: Structural and Functional Comparison of Diarylheptanoids

Compound Name Key Structural Features Source Bioactivity (IC₅₀ or Dose) References
5-Methoxy-1,7-diphenyl-3-heptanone C5-methoxy, saturated backbone A. officinarum, C. rubidum Anti-inflammatory (50% inhibition at tested dose), NO inhibition (IC₅₀: ~58–82 µM), adipocyte differentiation promoter
5-Hydroxy-1,7-diphenyl-3-heptanone C5-hydroxy, saturated backbone A. officinarum Anti-inflammatory, antioxidant, DGAT inhibitor (IC₅₀: 32 µg/mL)
1,7-Diphenyl-4E-en-3-heptanone C4-C5 double bond, no C5 substituent A. officinarum PAF inhibitor, adipocyte differentiation promoter
(5S)-5-Methoxy-... (Dihydroyashabushiketol) C5-methoxy, (5S) stereochemistry C. rubidum NO inhibition (IC₅₀: ~58–82 µM)
Hydroxy-1,7-diphenyl-4-en-3-heptanone C4-C5 double bond, C5-hydroxy Alpinia spp. Anti-inflammatory, PAF inhibition

Key Findings:

Substituent Effects on Bioactivity: Methoxy vs. Hydroxy Groups: The methoxy group in 5-methoxy-1,7-diphenyl-3-heptanone enhances lipophilicity and metabolic stability compared to the hydroxyl group in 5-hydroxy-1,7-diphenyl-3-heptanone. This correlates with higher oral bioavailability (68.29% vs. 61.9%) and prolonged activity in vivo . Saturation: Saturated analogs (e.g., 5-methoxy-1,7-diphenyl-3-heptanone) exhibit stronger adipocyte differentiation activity, while unsaturated derivatives (e.g., 1,7-diphenyl-4E-en-3-heptanone) show platelet-activating factor (PAF) inhibition .

Anti-Inflammatory Mechanisms: 5-Methoxy-1,7-diphenyl-3-heptanone inhibits TPA-induced inflammation by suppressing NF-κB signaling, whereas 5-hydroxy-1,7-diphenyl-3-heptanone acts via antioxidant pathways (e.g., Nrf2 activation) .

Pharmacokinetic Differences: The methoxy group reduces hydrogen bonding capacity, improving membrane permeability. In contrast, the hydroxyl group in 5-hydroxy-1,7-diphenyl-3-heptanone increases polarity, limiting its absorption .

Source-Specific Variability: 5-Methoxy-1,7-diphenyl-3-heptanone is more abundant in C. rubidum than in A. officinarum, which may reflect ecological adaptations in plant secondary metabolism .

Table 2: Pharmacokinetic and Drug-Likeness Comparison

Parameter 5-Methoxy-1,7-diphenyl-3-heptanone 5-Hydroxy-1,7-diphenyl-3-heptanone
Molecular Weight (g/mol) 296.41 282.38
LogP (Lipophilicity) 3.8 2.9
Hydrogen Bond Donors 0 1
Oral Bioavailability (%) 68.29 61.9
CYP450 Inhibition Low Moderate

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